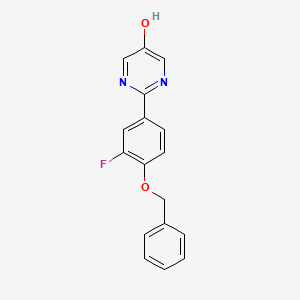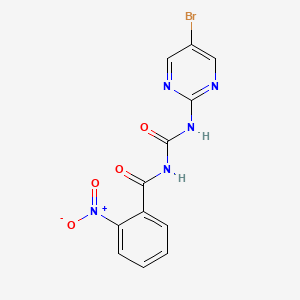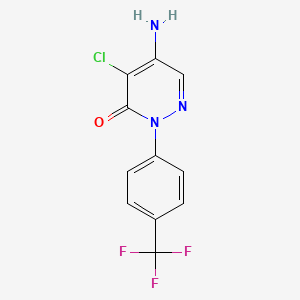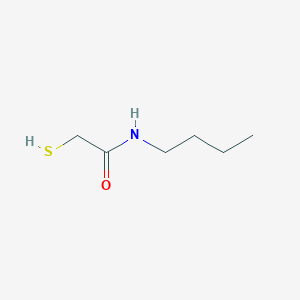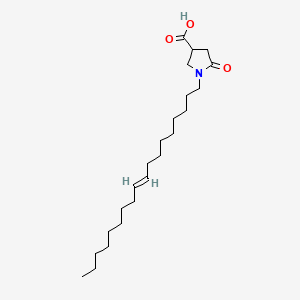![molecular formula C11H13N3O2 B12920882 3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)
3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with 2-aminopyrimidine derivatives under acidic or basic conditions. The reaction typically proceeds through a cyclization process, forming the imidazo[1,2-a]pyrimidine core. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity.
Chemical Reactions Analysis
3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities and applications in medicinal chemistry.
Imidazo[1,2-a]pyrimidine: Similar in structure and function, with applications in drug development and material science.
Imidazo[1,2-a]pyrazine: Another related compound with potential biological and industrial applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(3E)-3-butylidene-7-methyl-1H-imidazo[1,2-a]pyrimidine-2,5-dione |
InChI |
InChI=1S/C11H13N3O2/c1-3-4-5-8-10(16)13-11-12-7(2)6-9(15)14(8)11/h5-6H,3-4H2,1-2H3,(H,12,13,16)/b8-5+ |
InChI Key |
KOFXIDMUINCGRG-VMPITWQZSA-N |
Isomeric SMILES |
CCC/C=C/1\C(=O)NC2=NC(=CC(=O)N12)C |
Canonical SMILES |
CCCC=C1C(=O)NC2=NC(=CC(=O)N12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


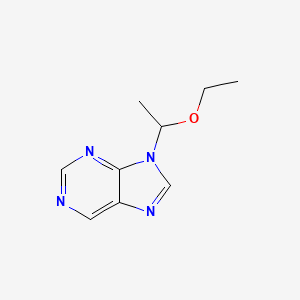
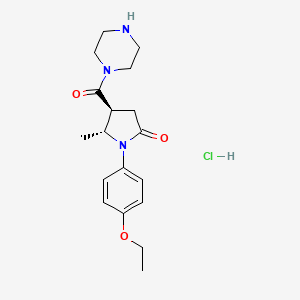
![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
![4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide](/img/structure/B12920821.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)
![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)
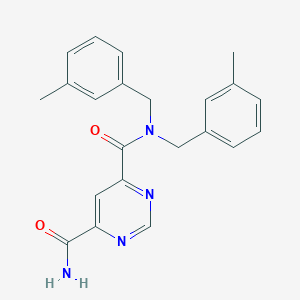
methanone](/img/structure/B12920857.png)
